

A Comparative Guide to the Bioequivalence of Cetirizine Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Deschloro Cetirizine dihydrochloride
Cat. No.:	B139080

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations of cetirizine, a widely used second-generation antihistamine for the treatment of allergic rhinitis and chronic urticaria. By summarizing key pharmacokinetic data from various studies, this document aims to offer valuable insights for researchers and professionals involved in drug development and formulation science.

Pharmacokinetic Equivalence of Cetirizine Formulations

Bioequivalence studies are crucial to ensure that generic or new formulations of a drug perform in the same manner as a reference product. These studies primarily focus on comparing the rate and extent of drug absorption into the systemic circulation. The key pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).^[1]

The following tables summarize the pharmacokinetic data from several bioequivalence studies comparing different formulations of cetirizine hydrochloride.

Table 1: Bioequivalence of Cetirizine Hydrochloride 10 mg Tablets (Test vs. Reference)

Study Population	Formulation	Cmax (ng/mL)	AUC0-t (ng·h/mL)	Tmax (h)
18 Chinese Healthy Male Volunteers[1][2]	Test Tablet	0.80 ± 0.14	6.00 ± 1.04	0.8 ± 0.4
Reference Tablet	0.80 ± 0.23	5.98 ± 1.39	1.1 ± 0.7	
Healthy Iranian Volunteers[3]	Test Tablet	273	2534 (AUC0-∞)	-
Reference Tablet	266	2526 (AUC0-∞)	-	
Healthy Ghanaian Male Volunteers (Urine Data)[4]	Test Tablet	3.043 (μg/mL)	13.05 (AUC0-24)	7.42 (min)
Reference Tablet	3.378 (μg/mL)	13.32 (AUC0-24)	7.25 (min)	

Data presented as mean ± standard deviation where available.

In these studies, the 90% confidence intervals for the ratios of geometric means of Cmax and AUC for the test and reference products fell within the acceptable range of 80-125%, leading to the conclusion that the formulations are bioequivalent.[1][2][5]

Table 2: Bioequivalence of Cetirizine Formulations Under Different Conditions

Study Condition	Formulation	Cmax (ng/mL)	AUC0-t (ng·h/mL)
Fasting[6]	Test Tablet	402 ± 84	2520 ± 491
Reference Tablet	379 ± 53	2455 ± 480	
Fed[6]	Test Tablet	221 ± 55	2046 ± 524
Reference Tablet	221 ± 36	2067 ± 513	
Orally Disintegrating Tablet (ODT) vs. Tablet (Fasted)[7]	ODT with water	-	2566 (AUCLAST)
Zyrtec Tablet with water	-	2468 (AUCLAST)	

Data presented as mean ± standard deviation where available.

Studies have shown that while food can delay the time to reach peak concentration (Tmax) and decrease the Cmax of cetirizine, it does not significantly affect the overall extent of absorption (AUC).[8][9] Orally disintegrating tablets have also been demonstrated to be bioequivalent to standard tablets when administered with or without water.[7]

Experimental Protocols in Cetirizine Bioequivalence Studies

The design and execution of bioequivalence studies for cetirizine formulations generally follow a standardized protocol to ensure the reliability and validity of the results.

Study Design

A common study design is a randomized, single-dose, two-treatment, two-period, crossover design.[1][2][5] In this design, healthy volunteers are randomly assigned to receive either the test formulation or the reference formulation in the first period. After a washout period, which is typically at least 7 days for cetirizine to ensure complete elimination of the drug from the body, the subjects receive the other formulation in the second period.[1][2] This crossover design allows each subject to serve as their own control, reducing inter-subject variability.

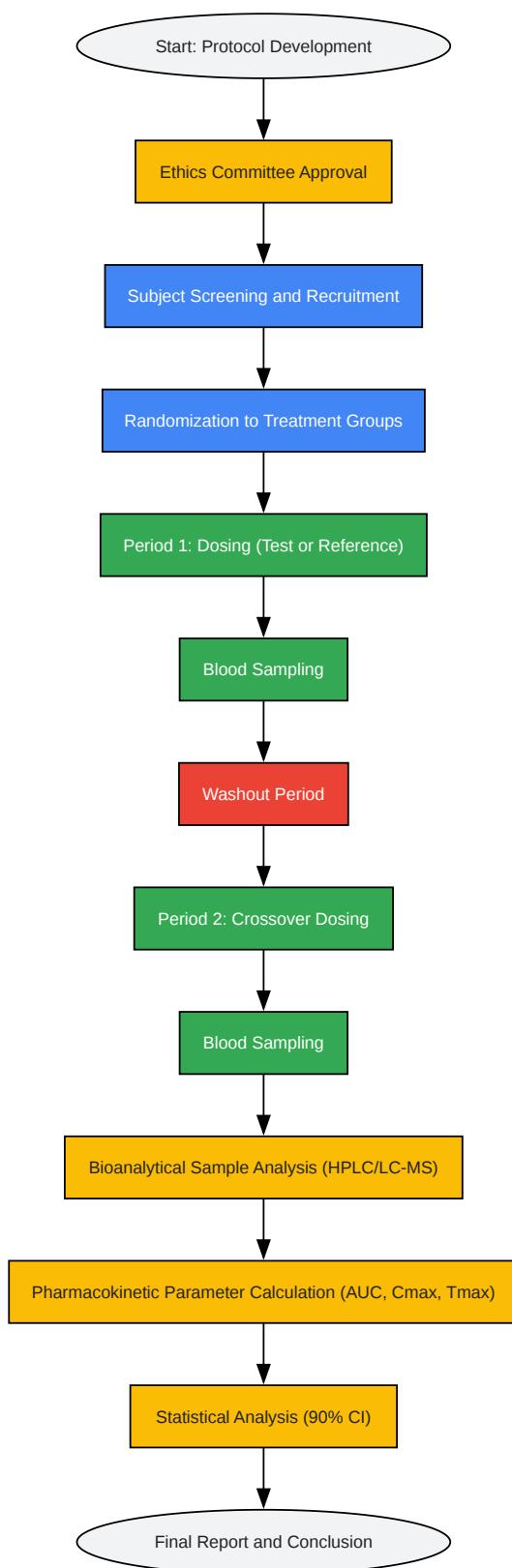
Subjects

Studies are typically conducted in a cohort of healthy adult volunteers, often males, to minimize hormonal influences on drug pharmacokinetics.[\[1\]](#)[\[2\]](#)[\[4\]](#) The number of subjects is statistically determined to provide sufficient power to detect potential differences between formulations. For example, one study enrolled 18 healthy male volunteers, while another investigating a combination product included 40 subjects.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Drug Administration and Blood Sampling

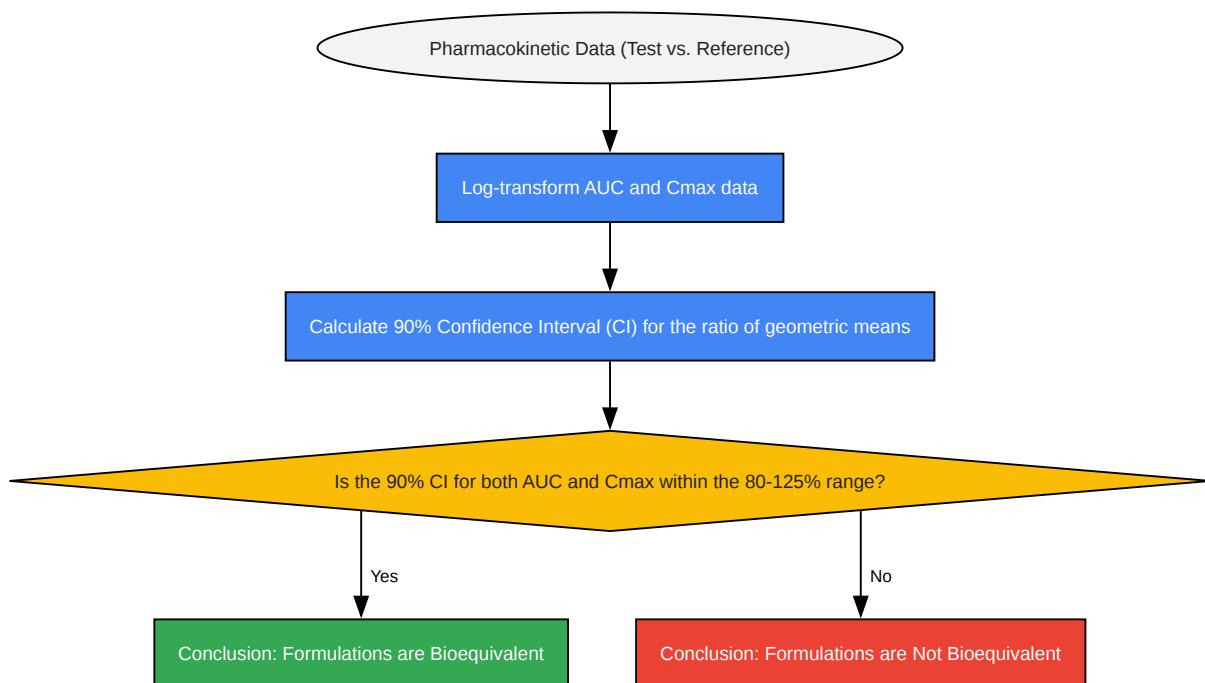
A single oral dose of the cetirizine formulation, typically 10 mg, is administered to the subjects after an overnight fast.[\[1\]](#)[\[2\]](#)[\[6\]](#) Blood samples are collected at predetermined time points before and after drug administration over a period of up to 34 hours.[\[1\]](#) Plasma is then separated from the blood samples for the analysis of cetirizine concentrations.

Analytical Method


The concentration of cetirizine in plasma samples is determined using a validated analytical method, most commonly high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[1\]](#)[\[5\]](#) These methods are validated for their specificity, linearity, accuracy, precision, and sensitivity.[\[4\]](#)

In Vitro Dissolution Studies

In addition to in vivo bioequivalence studies, in vitro dissolution testing is a critical component of formulation development and quality control.[\[10\]](#) These studies assess the rate and extent to which the active pharmaceutical ingredient dissolves from the dosage form in a specified medium. For orally disintegrating tablets, disintegration time is also a key parameter, with studies showing rapid disintegration in less than 10 seconds.[\[10\]](#) For some formulations, a waiver for in vivo bioequivalence studies may be granted if in vitro dissolution profiles are similar to the reference product and the formulation is proportionally similar to a strength that has demonstrated bioequivalence.[\[11\]](#)[\[12\]](#)


Visualizing Bioequivalence Assessment

To better understand the workflow and decision-making process in bioequivalence studies, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow of a typical two-way crossover bioequivalence study.

[Click to download full resolution via product page](#)

Caption: Logical decision tree for determining bioequivalence based on pharmacokinetic parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetics and bioequivalence study of two cetirizine hydrochloride formulations in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 3. Oral bioavailability and pharmacokinetic study of cetirizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioequivalence studies of cetirizine tablets using the urine excretion data of healthy Ghanaian male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Bioequivalence study of cetirizine hydrochloride tablets under fasting and fed conditions [manu41.magtech.com.cn]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Development and Evaluation of Cetirizine HCl Taste-Masked Oral Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Cetirizine Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139080#bioequivalence-studies-of-different-cetirizine-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com